molecular formula C20H14Cl2F2N2O3 B2618456 2,6-dichloro-N-[6-(difluoromethoxy)-4'-methoxy-[1,1'-biphenyl]-3-yl]pyridine-3-carboxamide CAS No. 1356662-77-5

2,6-dichloro-N-[6-(difluoromethoxy)-4'-methoxy-[1,1'-biphenyl]-3-yl]pyridine-3-carboxamide

Cat. No.: B2618456
CAS No.: 1356662-77-5
M. Wt: 439.24
InChI Key: SIQHDEBYNSSFJF-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[6-(difluoromethoxy)-4’-methoxy-[1,1’-biphenyl]-3-yl]pyridine-3-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[6-(difluoromethoxy)-4’-methoxy-[1,1’-biphenyl]-3-yl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and difluoromethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide, converting them to amines or alcohols, respectively.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of halogenated biphenyl derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of multiple halogen atoms and functional groups can enhance the compound’s bioactivity and specificity.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[6-(difluoromethoxy)-4’-methoxy-[1,1’-biphenyl]-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and functional groups can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-N-[4’-methoxy-[1,1’-biphenyl]-3-yl]pyridine-3-carboxamide
  • 2,6-Dichloro-N-[6-(trifluoromethoxy)-4’-methoxy-[1,1’-biphenyl]-3-yl]pyridine-3-carboxamide
  • 2,6-Dichloro-N-[6-(difluoromethoxy)-4’-hydroxy-[1,1’-biphenyl]-3-yl]pyridine-3-carboxamide

Uniqueness

The uniqueness of 2,6-dichloro-N-[6-(difluoromethoxy)-4’-methoxy-[1,1’-biphenyl]-3-yl]pyridine-3-carboxamide lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,6-dichloro-N-[4-(difluoromethoxy)-3-(4-methoxyphenyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2F2N2O3/c1-28-13-5-2-11(3-6-13)15-10-12(4-8-16(15)29-20(23)24)25-19(27)14-7-9-17(21)26-18(14)22/h2-10,20H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQHDEBYNSSFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)NC(=O)C3=C(N=C(C=C3)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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